molecular formula C6H7NO6S2 B1266095 2-Aminobenzene-1,4-disulfonic acid CAS No. 98-44-2

2-Aminobenzene-1,4-disulfonic acid

Cat. No.: B1266095
CAS No.: 98-44-2
M. Wt: 253.3 g/mol
InChI Key: LDCCBULMAFILCT-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,4-disulfonic acid, also known as 2,5-disulfoaniline, is an organic compound with the molecular formula C6H7NO6S2. It is a white to off-white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in the production of dyes and pharmaceuticals .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate for dyes , suggesting that its targets could be related to coloration processes in various industries.

Mode of Action

As an intermediate for dyes, it likely interacts with other compounds during the dye synthesis process . The exact nature of these interactions and the resulting changes are subject to the specific synthesis process and the other compounds involved.

Result of Action

As a dye intermediate, its primary effect is likely the production of various dyes when combined with other compounds in a synthesis process .

Action Environment

The action of 2-Aminobenzene-1,4-disulfonic acid can be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that the presence and concentration of these solvents can affect its action. Additionally, it’s noted that the compound decomposes at temperatures higher than 120°C , indicating that temperature is a crucial factor for its stability.

Biochemical Analysis

Biochemical Properties

2-Aminobenzene-1,4-disulfonic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in the synthesis of dyes and optical brighteners. For instance, it is converted to triazine derivatives, which are intermediates in the manufacture of these products . The interactions between this compound and these biomolecules are crucial for the formation of stable and effective dye compounds.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. It is known that this compound can cause skin and eye irritation, indicating its potential to interact with cellular membranes and proteins

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is involved in enzyme inhibition or activation, particularly in the synthesis of dyes and optical brighteners . The compound’s sulfonic acid groups are likely to play a role in these interactions, facilitating binding to target molecules and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function may change, particularly if it undergoes degradation or interacts with other compounds in the environment. Long-term studies are required to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known to be toxic at high doses, causing skin and eye irritation

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of dyes and optical brighteners. It interacts with enzymes and cofactors that facilitate these processes . The compound’s role in these pathways is crucial for the production of stable and effective dye compounds.

Transport and Distribution

Its slightly soluble nature in water suggests that it may rely on specific transporters or binding proteins for effective distribution

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzene-1,4-disulfonic acid is synthesized by sulfonating metanilic acid in 100% sulfuric acid with 50% oleum at 160°C for 5 to 6 hours. The sulfonation mixture is then diluted with water, and lime is added to remove the resulting calcium sulfate. The product is precipitated with excess concentrated hydrochloric acid in a hot solution, yielding a 90-91% product .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The use of fuming sulfuric acid and controlled reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

2-Aminobenzene-1,4-disulfonic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobenzene-1,4-disulfonic acid is unique due to its dual sulfonic acid groups, which provide distinct chemical reactivity and make it particularly useful in the synthesis of dyes and pharmaceuticals .

Properties

IUPAC Name

2-aminobenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCCBULMAFILCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044751
Record name 2-Aminobenzene-1,4-disulfonic acid
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Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-44-2
Record name 2-Amino-1,4-benzenedisulfonic acid
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Record name 2-Amino-p-benzenedisulfonic acid
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Record name 2-Aminobenzene-1,4-disulfonic acid
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Record name 1,4-Benzenedisulfonic acid, 2-amino-
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Record name 2-Aminobenzene-1,4-disulfonic acid
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Record name 2-aminobenzene-1,4-disulphonic acid
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Record name 2-AMINO-P-BENZENEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

484 g of moist sodium salt of 4-chloro-3-nitrobenzene-1-sulphonic acid (with adhering sulphuric acid and sodium hydrogen sulphate), corresponding to 1 mol, were initially introduced in 650 ml of water and adjusted to a pH of 7 to 8 using 59 ml of 50% strength by weight sodium hydroxide solution. 147 g of anhydrous sodium sulphite (1.2 mol) were then added, and the reaction mixture was heated to boiling temperature and left at this temperature for 2 hours. 115 g of sodium chloride (1.97 mol) were then added, the mixture was cooled to 24° C. with stirring and the precipitate deposited was filtered off. The isolated solid was dissolved in 2,300 ml of water and this solution was added dropwise at 98° C. in the course of one hour to a mixture of 414 g of iron (7.4 mol), 150 ml of water and 2 ml of acetic acid. 20 minutes after completion of the addition, the reaction mixture was rendered alkaline with sodium carbonate and the iron oxide deposited was filtered off with suction. The iron oxide was then washed with 300 ml of warm water. The combined filtrates were warmed to 80° C., acidified with 182 ml of 78% strength by weight sulphuric acid (2.47 mol), which gave a pH of 0.5. The mixture was subsequently stirred at 80° C. for a further 30 minutes, then 1,600 ml of water were removed by distillation at 102° to 108° C. up to the start of crystallization. After cooling to 20° C. with stirring, the deposited precipitate was filtered off. 235 g of moist 2-aminobenzene-1,4-disulphonic acid were obtained in the form of pale-grey, coarse crystals. This corresponds to 192.2 g of 100% pure product and a yield of 76% of theory.
Quantity
484 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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650 mL
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solvent
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147 g
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115 g
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reactant
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2.47 mol
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414 g
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150 mL
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2 mL
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Synthesis routes and methods II

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
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Name
diazonium betaine
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Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Aminobenzene-1,4-disulfonic acid act as a ligand in the formation of metal complexes?

A1: Yes, research indicates that this compound can function as a ligand in the synthesis of metal complexes. A study investigated the formation of Co(II) complexes utilizing this compound alongside 1,2-Bis(pyridin-4-yl)ethane and 2,6-Pyridinedicarboxylic acid. [] This suggests potential applications of this compound in coordination chemistry and materials science.

Q2: Are there any computational studies investigating the properties of this compound?

A2: Yes, computational chemistry has been employed to study this compound. One study used the IEFPCM model to evaluate its molecular docking properties and analyze its spectroscopic behavior in various solvents. [] This approach provides valuable insights into the compound's electronic properties and potential interactions with other molecules.

Q3: Have any proton transfer salts involving this compound been reported?

A3: While the provided research doesn't directly mention proton transfer salts with this compound, a related study describes the formation of such salts with Benzo[d]thiazol-2-amine and various aromatic acids. [] Given the structural similarities, it's plausible that this compound could also participate in similar salt formations, which might be of interest in crystal engineering and materials design.

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